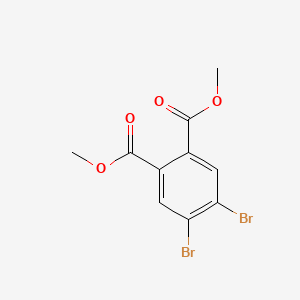

Dimethyl 4,5-dibromophthalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl 4,5-dibromophthalate (DDBP) is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of around 463.41 g/mol and a melting point of around 120°C. DDBP is a halogenated compound, containing both bromine and chlorine atoms, and is classified as an organobromide. DDBP is widely used in research and laboratory experiments due to its unique properties and uses.

Applications De Recherche Scientifique

Synthesis of Phthalocyanine Compounds

Dimethyl 4,5-dibromophthalate serves as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. The synthesis process involves converting 4,5-Dibromophthalic acid to 4,5-dibromo dimethyl phthalate using thionyl chloride, followed by reaction with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate (Zhang, Wang, Li, Xiao, & Pan, 2014).

Synthesis Process Research

The synthesis of 4,5-Dibromophthalic acid, a precursor to dimethyl 4,5-dibromophthalate, involves electrophilic substitution reaction of o-xylene and bromide, followed by oxidation with potassium permanganate. This synthesis is vital for producing carboxyl-substituted phthalocyanine compounds (Zhang Fe, 2014).

Synthesis of Metal Complexes

Dimethyl 5-aminoisophthalate, a derivative of dimethyl 4,5-dibromophthalate, has been utilized in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This includes the synthesis of diphosphine compound dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, demonstrating the utility of dimethyl 4,5-dibromophthalate derivatives in complex chemical syntheses (Wiedemann, Gamer, & Roesky, 2009).

Environmental Studies

Research on the environmental impact of dimethyl phthalate esters, related to dimethyl 4,5-dibromophthalate, has been conducted. This includes studies on their degradability by various microorganisms, highlighting the environmental fate of these compounds (Luo, Pang, Gu, Chow, & Vrijmoed, 2009).

Detection in Environmental Samples

Techniques like indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) have been developed for detecting dimethyl phthalate in environmental water samples. This demonstrates the relevance of monitoring dimethyl 4,5-dibromophthalate and its derivatives in environmental studies (Zhang, Liu, Zhuang, & Hu, 2011).

Antibacterial Applications

The synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes starting from dimethyl isophthalate (a related compound) and their antibacterial activities were investigated. This shows the potential biomedical applications of compounds related to dimethyl 4,5-dibromophthalate (Li, Dan, & Fu, 2008).

Mécanisme D'action

Target of Action

Dimethyl 4,5-dibromophthalate is a synthetic organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that phthalates, a group of chemicals to which dimethyl 4,5-dibromophthalate belongs, can disrupt physiological processes in both animals and humans, even at low environmental concentrations .

Biochemical Pathways

Phthalates are known to interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Result of Action

Phthalates, including dimethyl 4,5-dibromophthalate, are known to disrupt physiological processes in both animals and humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 4,5-dibromophthalate. For instance, phthalates are generally insoluble and have three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments . The concentrations of phthalates, including Dimethyl 4,5-dibromophthalate, can exhibit significant seasonal variations in the aqueous phases .

Propriétés

IUPAC Name |

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAQOPKHCZEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334084 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,5-dibromophthalate | |

CAS RN |

859299-66-4 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)

![3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2473286.png)

![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)